Goupiolone A

Description

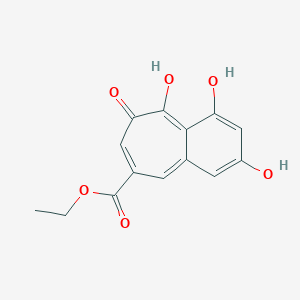

Goupiolone A is a benzotropolone-class natural product first isolated from Goupia glabra Aublet, a plant native to the Peruvian Amazon . Its structure features a benzannulated tropolone core with hydroxyl and methyl substituents (Figure 1). Initial structural misassignments were resolved through total synthesis and spectroscopic reanalysis, confirming its 3,4-benzotropolone backbone .

Synthetic routes to Goupiolone A involve regioselective bromination of benzocycloheptadienones followed by coupling reactions with intermediates like ent-199 and ent-200, ultimately yielding the natural product after acid hydrolysis . Key reagents include sec-BuLi and (+)-sparteine, with optical rotation matching isolated samples .

Propriétés

Formule moléculaire |

C14H12O6 |

|---|---|

Poids moléculaire |

276.24 g/mol |

Nom IUPAC |

ethyl 2,4,5-trihydroxy-6-oxobenzo[7]annulene-8-carboxylate |

InChI |

InChI=1S/C14H12O6/c1-2-20-14(19)8-3-7-4-9(15)6-10(16)12(7)13(18)11(17)5-8/h3-6,15-16H,2H2,1H3,(H,17,18) |

Clé InChI |

BZZJHHLCJAYLOP-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C=C2O)O)O |

Synonymes |

goupiolone A |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Oxidative Coupling with Catechol to Form Goupiolone B

Goupiolone A participates in a key oxidative coupling reaction with catechol, leading to the formation of goupiolone B. This reaction is central to its biomimetic synthesis and structural complexity.

Key Observations :

-

The reaction produces a dibenzobicyclo[3.2.2]nonane skeleton, confirmed via DFT calculations of NMR chemical shifts .

-

Biomimetic synthesis supports the proposed mechanism, where goupiolone A acts as a phenolic precursor .

-

Racemization of goupiolone B occurs during resolution attempts, attributed to α-ketol rearrangement .

Data Table 1: Reaction Parameters and Outcomes

| Parameter | Details |

|---|---|

| Reactants | Goupiolone A, Catechol |

| Conditions | Oxidative environment (specific oxidant not detailed) |

| Major Product | Goupiolone B (revised structure) |

| Key Technique | DFT-based NMR analysis |

| Side Reaction | Racemization via α-ketol rearrangement |

Stability and Rearrangement Phenomena

Goupiolone A-derived products exhibit unique stability challenges, influencing reaction design.

Observations :

Comparaison Avec Des Composés Similaires

Goupiolone B

Structural Features :

- Originally proposed as a Diels-Alder adduct of tropolone and naphthalene derivatives, Goupiolone B’s structure was later revised via biomimetic synthesis and DFT calculations. Unlike Goupiolone A, it lacks a methyl group and contains a rearranged hydroxyl substitution pattern (Figure 1) .

Synthesis : - Oxidative coupling of catechol derivatives with DPPH radical intermediates generates Goupiolone B, with final structural validation through HMBC and COSY NMR .

Bioactivity : - Both Goupiolones A and B show genotoxicity in yeast assays, but Goupiolone B’s revised structure suggests divergent reactivity due to altered electron distribution in the tropolone ring .

Fomentariol

Structural Features :

- Isolated from the fungus Fomes fomentarius, fomentariol shares the benzotropolone core but differs in substituent positions, lacking the methyl group found in Goupiolone A .

Synthesis and Bioactivity : - Early synthetic methods for fomentariol emphasized electrophilic substitution, but its bioactivity remains less characterized compared to Goupiolones. Potential antifungal properties are inferred from its fungal origin .

Functional Analogues and Epigenetic Modulators

JMJD3 Inhibitors

Structural and Functional Relevance :

- Mechanistic Insight:

- Tropolones bind metal ions (e.g., Fe²⁺) in enzyme active sites, disrupting epigenetic regulation. (2019) compound .

Data Tables

Table 2. Spectroscopic Data for Structural Validation

Discussion of Key Findings

- Structural Revisions Impact Bioactivity : Misassignment of Goupiolone B’s naphthalene moiety initially obscured its true reactivity, underscoring the necessity of combined synthetic and computational validation .

- Electrophilic Reactivity : The tropolone ring’s electron-deficient nature enables metal chelation, linking Goupiolone A to epigenetic targets like JMJD3 despite lacking direct structural homology .

- Synthetic Challenges: Regioselective functionalization of benzotropolones remains nontrivial, as seen in the multi-step routes required for Goupiolones A and B .

Q & A

Q. How should cross-disciplinary teams collaborate to explore Goupiolone A’s applications in non-traditional fields (e.g., materials science)?

- Methodological Answer : Establish shared data repositories (e.g., Figshare, Zenodo) with standardized metadata. Organize joint workshops to align experimental workflows (e.g., purity standards for biological vs. materials testing). Use collaborative tools like electronic lab notebooks (ELNs) for real-time data sharing .

Data Presentation and Validation

-

Example Table : Comparative Bioactivity of Goupiolone A Derivatives

Derivative IC₅₀ (µM) Selectivity Index Solubility (mg/mL) Parent 0.45 12.3 0.8 Methyl-1 0.21 8.9 1.2 Fluoro-2 0.67 15.6 0.5 -

Validation : Include p-values from ANOVA tests and confidence intervals for IC₅₀ values. Reference raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.